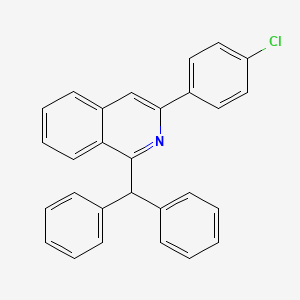
4-Hydroxy-4-(2-methylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(2-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 It is characterized by a hydroxy group and a 2-methylphenyl group attached to a butan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-methylphenyl)butan-2-one typically involves the aldol condensation of p-tolualdehyde with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The general reaction conditions include:
Reactants: p-Tolualdehyde and acetone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-4-(2-methylphenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-4-(2-methylphenyl)butanoic acid
Reduction: 4-Hydroxy-4-(2-methylphenyl)butanol
Substitution: 4-Chloro-4-(2-methylphenyl)butan-2-one
Applications De Recherche Scientifique
4-Hydroxy-4-(2-methylphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(2-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-4-(4-methylphenyl)butan-2-one
- 4-Hydroxy-4-(3-methylphenyl)butan-2-one
- 4-Hydroxy-4-(2-chlorophenyl)butan-2-one
Comparison: 4-Hydroxy-4-(2-methylphenyl)butan-2-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Propriétés
Numéro CAS |
136942-11-5 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-hydroxy-4-(2-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |
Clé InChI |
MCXYRBCYSZIXJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
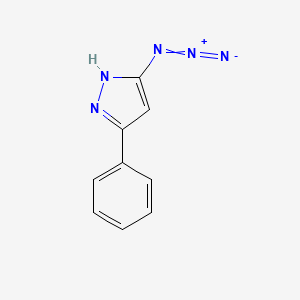
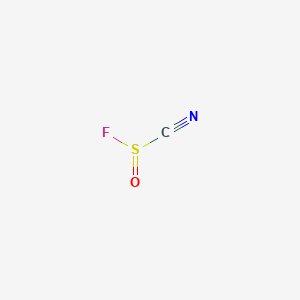

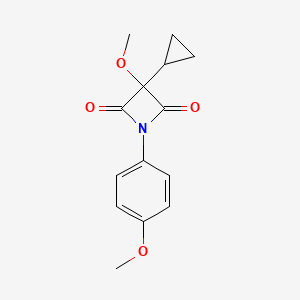

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
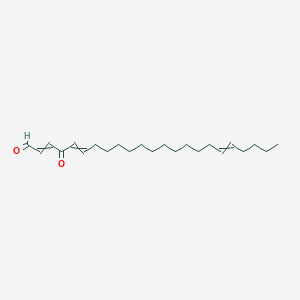
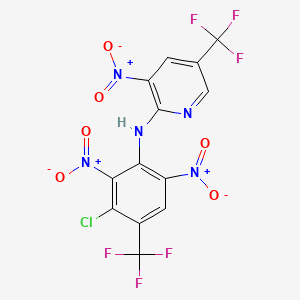
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
